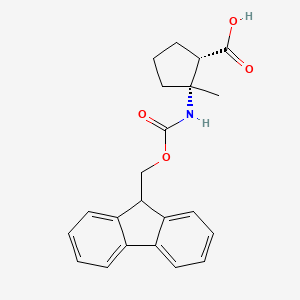

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

Übersicht

Beschreibung

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a derivative of cyclopentane carboxylic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in organic synthesis, particularly in the field of peptide chemistry, due to its unique structural properties and the stability provided by the Fmoc protecting group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cis-2-amino-2-methyl-cyclopentane-carboxylic acid.

Protection of the Amino Group: The amino group is protected using the Fmoc group.

Reaction Conditions: The reaction is typically carried out in an organic solvent like dioxane or dichloromethane at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to handle the reagents and solvents.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Coupling Reagents: Carbodiimides like EDC or DCC are often used in peptide coupling reactions.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields cis-2-amino-2-methyl-cyclopentane-carboxylic acid.

Peptide Derivatives: Coupling reactions produce various peptide derivatives, depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Peptide Synthesis

- N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid serves as a versatile building block for synthesizing peptides and peptidomimetics. The unique cyclopentane structure allows for the incorporation of steric diversity into peptide chains, potentially enhancing their biological activity and stability .

- Drug Development

- Chemical Biology Studies

- Material Science

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Fmoc-(±)-cis-2-amino-cyclopentane-carboxylic acid | Cyclopentane derivative | Smaller ring structure; potential for different reactivity profiles |

| N-Fmoc-(±)-cis-2-amino-cyclohexane-carboxylic acid | Cyclohexane derivative | Methyl substitution alters sterics and electronic properties |

| N-Fmoc-(±)-cis-2-amino-cycloheptane-carboxylic acid | Cycloheptane derivative | Larger cyclic framework enhances binding characteristics |

This table illustrates how this compound compares with other related compounds, highlighting its unique structural advantages.

Case Studies and Research Findings

Recent studies have focused on utilizing this compound in various research contexts:

- Peptide Therapeutics : A study demonstrated that peptides incorporating this compound exhibited enhanced stability and bioactivity compared to linear analogs. This finding supports its application in developing more effective therapeutic peptides .

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can serve as potent inhibitors for specific enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders .

- Bioconjugation Techniques : The compound has been utilized in bioconjugation strategies to attach therapeutic agents to targeting moieties, enhancing the specificity and efficacy of drug delivery systems .

Wirkmechanismus

The mechanism of action of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is unique due to its cis-configuration and the presence of a methyl group, which can influence its reactivity and the properties of the peptides synthesized from it . This makes it particularly useful in the synthesis of cyclic peptides and other constrained peptide structures .

Biologische Aktivität

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a compound that has garnered attention in the fields of organic chemistry and biochemistry, primarily for its role as a building block in peptide synthesis. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorene-based protecting group, Fmoc (9-fluorenylmethyloxycarbonyl), which is commonly used in solid-phase peptide synthesis (SPPS). The molecular formula is with a molecular weight of approximately 233.3 g/mol. Its unique cyclopentane structure provides distinct steric and electronic properties that enhance its utility in various applications.

Peptide Synthesis

The primary application of this compound lies in peptide synthesis. The Fmoc group allows for selective reactions at the amino group while protecting it from unwanted side reactions. This selectivity is crucial for constructing complex peptides that are essential in drug development and biological research .

Drug Development

This compound plays a significant role in the design of new pharmaceuticals, particularly cyclic peptides. Cyclic peptides exhibit improved stability and bioactivity compared to their linear counterparts, making them promising candidates for therapeutic agents . The incorporation of this compound into cyclic structures may enhance binding affinity to biological targets, thereby improving efficacy.

Case Studies

- Neurotransmitter Interaction : Research indicates that compounds similar to this compound can interact with neurotransmitter systems, aiding in understanding receptor interactions in the brain. This interaction is crucial for developing treatments for neurological disorders .

- Bioconjugation : The compound is also utilized in bioconjugation processes, linking biomolecules to therapeutic agents. This enhances targeting and efficacy in cancer therapy, demonstrating its versatility beyond peptide synthesis .

Comparative Analysis

The following table summarizes the structural comparisons between this compound and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclopentane derivative | Methyl substitution affects solubility and reactivity |

| N-Fmoc-(±)-cis-2-amino-cyclohexane-carboxylic acid | Cyclohexane derivative | Larger ring structure may enhance binding properties |

| N-Fmoc-(±)-cis-2-amino-cycloheptane-carboxylic acid | Cycloheptane derivative | Unique seven-membered ring offers distinct properties |

Eigenschaften

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)/t19-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAUUVKWKWDAC-DENIHFKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.